![molecular formula C18H19BrClN3O B4628698 4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)
4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions under specific conditions to achieve the desired product. For instance, the reaction of a related compound with Cu(OAc)2·4H2O or VOSO4·3H2O and ligands in a specific molar ratio led to complexes with distorted geometries, highlighting the intricate synthetic routes needed to create such compounds (Takjoo et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals complex geometries and bonding patterns. For example, Schiff base compounds exhibit monoclinic systems and are stabilized by intramolecular hydrogen bonding, demonstrating the detailed structural configurations possible with such molecules (Khalaji et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving compounds of this nature often lead to the formation of complexes with metals, such as copper(II) and oxido-vanadium(IV), which are characterized by their spectral, electrochemical, and magnetic properties. These properties can be significantly affected by the ligands and the metal ions involved (Amudha et al., 1999).
Physical Properties Analysis
Physical properties like thermal stability and crystal structure are crucial for understanding the behavior of these compounds under various conditions. For instance, thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a related compound show three stages of decomposition, indicating their thermal stability and degradation patterns (Takjoo et al., 2013).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds and the ability to form complexes, are defined by the molecular structure and the presence of functional groups. The Schiff base compounds, for instance, show potential as urease inhibitors and possess minimal free radical scavenging activity, highlighting their reactivity and potential applications in medicine and agriculture (Zulfiqar et al., 2020).
Scientific Research Applications
Coordination Chemistry and Catalysis
- Synthesis and Structural Analysis : The compound is involved in the synthesis and structural characterization of metal complexes, such as copper(II) and oxido-vanadium(IV) complexes. These complexes have been studied for their distorted geometries and thermal decomposition behaviors, showcasing potential applications in catalysis and materials science (Takjoo et al., 2013).
- Catechol Oxidase Models : Less symmetrical dicopper(II) complexes involving similar structures have been investigated as models for catechol oxidase, an enzyme important in biological oxidation processes. These studies highlight the influence of adjacent groups on the complex's activity, potentially guiding the design of biomimetic catalysts (Merkel et al., 2005).
Sensing and Molecular Recognition
- Fluorescent Sensing : Schiff base derivatives of the compound have been developed as fluorescent sensors for metal ions. These sensors demonstrate high selectivity and sensitivity, indicating their utility in environmental monitoring and bioimaging applications. The fluorescent response to metal ions can be exploited in detecting and quantifying trace metals in various matrices (Roy et al., 2009).
- Antioxidant and Urease Inhibitory Activities : A Schiff base synthesized from the compound exhibited significant urease inhibitory activity, suggesting potential applications in agriculture and medicine as a urease inhibitor. Additionally, its minimal antioxidant activity points to possible roles in protecting against oxidative stress (Zulfiqar et al., 2020).
Other Applications
- Halogenated Phenolic Chalcones : Research on halogen bearing phenolic chalcones and their bis Mannich bases, related to the compound in structure, has explored their cytotoxic and enzyme inhibitory effects. These studies contribute to the development of new pharmaceuticals and biochemical tools (Yamali et al., 2016).
properties
IUPAC Name |
4-bromo-2-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O/c19-16-5-6-18(24)15(11-16)12-21-23-9-7-22(8-10-23)13-14-3-1-2-4-17(14)20/h1-6,11-12,24H,7-10,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESJYCBRRQKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-({[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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